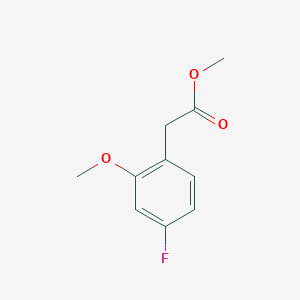
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3,5,5-trimethylcyclohexanone is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.225 g/mol . It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a hydroxyl group on the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxy-3,5,5-trimethylcyclohexanone can be synthesized through the selective hydrogenation of isophorone. This process involves the use of hydrogen gas and a hydrogenation catalyst, such as RANEY® nickel, in the presence of a solvent like tetrahydrofuran (THF). The reaction conditions typically include a temperature range of 20-30°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the continuous preparation of 3-hydroxy-3,5,5-trimethylcyclohexanone involves the base-catalyzed reaction of isophorone with hydrogen cyanide. This process is carried out in two separate reaction zones: one with complete back-mixing and the other without back-mixing. The reaction is typically conducted in the presence of a highly alkaline catalyst, such as potassium carbonate, and a polar solvent like dimethylacetamide .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 3,5,5-trimethylcyclohexanone.
Reduction: 3,5,5-trimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
3-hydroxy-3,5,5-trimethylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed as a solvent and in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3,5,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its role in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,3,5-trimethylcyclohexanone: Lacks the hydroxyl group present in 3-hydroxy-3,5,5-trimethylcyclohexanone.
3,3,5-trimethylcyclohexanol: Contains an additional hydroxyl group compared to 3-hydroxy-3,5,5-trimethylcyclohexanone.
Cyclohexanone: The parent compound without any methyl or hydroxyl substitutions.
Uniqueness
3-hydroxy-3,5,5-trimethylcyclohexanone is unique due to the presence of both a hydroxyl group and three methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
89768-14-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-hydroxy-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3 |
InChI Key |
ZFBPQXPBBSXEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)


![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
